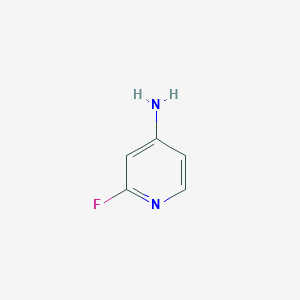

4-Amino-2-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAKBYXSHKYFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376491 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-51-2 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2-fluoropyridine (CAS No. 18614-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoropyridine, a key building block in modern medicinal and agrochemical research. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to ensure its effective and safe use in a laboratory setting.

Introduction

This compound (CAS No. 18614-51-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] The presence of a fluorine atom at the 2-position and an amino group at the 4-position imparts unique electronic properties to the pyridine ring, influencing its reactivity and making it a valuable synthon for the introduction of the 4-amino-2-fluorophenyl moiety into more complex molecules.[3] Its application spans the synthesis of pharmaceuticals, agrochemicals, and materials science, where the fluorine substituent can enhance metabolic stability, binding affinity, and other physicochemical properties of the target compounds.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18614-51-2 | [1][2] |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1][4] |

| Melting Point | 83-88 °C | [1] |

| Boiling Point | Not experimentally determined (Predicted: ~211.5 °C) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [4] |

| Storage | Store at 2-8°C, protected from light. |

Synthesis

A representative experimental protocol for a related compound, 4-fluoropyridine, is described below and can be adapted for the synthesis of this compound, likely starting from a diaminopyridine precursor with appropriate protection strategies.

Illustrative Synthesis via Balz-Schiemann Reaction (Adapted for 4-Fluoropyridine)

Reaction Scheme:

Figure 1: General scheme for the Balz-Schiemann reaction.

Experimental Protocol (Conceptual for this compound):

-

Diazotization: 2,4-Diaminopyridine would be dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C).

-

A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the reaction mixture while maintaining the low temperature. This step forms the corresponding diazonium tetrafluoroborate salt.

-

Decomposition: The resulting diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of this compound.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic extracts are then dried and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound, including the use of protecting groups for the amino functionality if necessary.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of various nucleophiles at this position, a key strategy in the synthesis of substituted pyridines.[3] The reaction is generally faster with fluoropyridines compared to their chloro- or bromo-analogs.

-

Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, providing further avenues for functionalization.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with applications in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound is a valuable building block for the synthesis of biologically active molecules, including kinase inhibitors and central nervous system agents. The incorporation of the 2-fluoropyridine moiety can enhance the pharmacological profile of a drug candidate.

Workflow for Drug Discovery Utilizing this compound:

Figure 2: A generalized workflow for drug discovery.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and pesticides. The fluorine atom can contribute to increased efficacy and altered environmental persistence of the active ingredients.[1]

Safety and Handling

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First-Aid Measures:

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C.

Personal Protective Equipment (PPE):

-

Eye/face protection: Safety glasses with side-shields conforming to EN166.[1]

-

Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

-

Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

Accidental Release Measures:

-

Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental precautions: Do not let product enter drains.[1]

-

Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Conclusion

This compound is a valuable and versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties, stemming from the fluorine and amino substituents, allow for a range of chemical transformations, making it an important tool for medicinal and synthetic chemists. Adherence to proper safety and handling protocols is essential when working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a detailed analysis of its molecular structure, incorporating spectroscopic data and potential biological relevance. The presence of the fluorine atom can enhance metabolic stability and binding affinity of molecules incorporating this moiety, while the amino group provides a key site for further chemical modifications.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 83-88 °C.[1] Its molecular formula is C₅H₅FN₂, corresponding to a molecular weight of 112.11 g/mol .[1]

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| CAS Number | 18614-51-2 |

| Melting Point | 83-88 °C[1] |

| Appearance | Off-white crystalline powder[1] |

Structural Analysis

While a specific crystallographic information file (CIF) for this compound is not publicly available, studies on its coordination complexes provide insights into its structure. X-ray crystallography of its copper(II) halide complexes reveals the coordination of the pyridine nitrogen to the metal center.[2] The bond lengths and angles within the pyridine ring are expected to be similar to other substituted pyridines, with some perturbation due to the electronic effects of the fluorine and amino substituents.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-F | 1.35 |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C6-C5 | 1.39 |

| C5-C4 | 1.40 |

| C4-C3 | 1.38 |

| C3-C2 | 1.38 |

| C4-N(amino) | 1.38 |

| **Bond Angles (°) ** | |

| F-C2-N1 | 117.0 |

| F-C2-C3 | 120.0 |

| N1-C2-C3 | 123.0 |

| C2-N1-C6 | 118.0 |

| N1-C6-C5 | 123.0 |

| C6-C5-C4 | 118.0 |

| C5-C4-C3 | 118.0 |

| C5-C4-N(amino) | 121.0 |

| C3-C4-N(amino) | 121.0 |

| C4-C3-C2 | 120.0 |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 2: Predicted NMR Chemical Shifts and Coupling Constants

The following data are predicted based on established ranges for fluoropyridines and aminopyridines. Experimental values may vary depending on the solvent and other conditions.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| ¹H | H3 | 6.2 - 6.4 | ³J(H3-F) ≈ 4-6 Hz, ³J(H3-H5) ≈ 2-3 Hz |

| H5 | 6.5 - 6.7 | ⁴J(H5-F) ≈ 8-10 Hz, ³J(H5-H6) ≈ 7-9 Hz | |

| H6 | 7.6 - 7.8 | ⁵J(H6-F) ≈ 2-3 Hz, ³J(H6-H5) ≈ 7-9 Hz | |

| NH₂ | 4.0 - 5.0 (broad) | ||

| ¹³C | C2 | 160 - 165 | ¹J(C2-F) ≈ 230-250 Hz |

| C3 | 105 - 110 | ²J(C3-F) ≈ 15-20 Hz | |

| C4 | 150 - 155 | ³J(C4-F) ≈ 5-10 Hz | |

| C5 | 108 - 112 | ³J(C5-F) ≈ 3-5 Hz | |

| C6 | 145 - 150 | ⁴J(C6-F) ≈ 1-3 Hz | |

| ¹⁹F | F | -70 to -90 (relative to CFCl₃) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic ring |

| 1640 - 1600 | N-H bending | Amino group (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyridine ring |

| 1250 - 1200 | C-F stretching | Aryl-F |

| 1300 - 1200 | C-N stretching | Amino group (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 112 | [M]⁺ (Molecular ion) |

| 93 | [M - F]⁺ or [M - NH₃]⁺ |

| 85 | [M - HCN]⁺ |

| 66 | [M - F - HCN]⁺ |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of fluoropyridines from aminopyridines is the Balz-Schiemann reaction.[3] While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted. Another approach involves the Hofmann rearrangement of a pyridine-2-carboxamide derivative.[4][5]

Protocol: Hofmann Rearrangement Approach (Hypothetical)

-

Amidation: 2-Fluoro-isonicotinic acid is converted to its corresponding amide, 2-fluoro-isonicotinamide, by reaction with a chlorinating agent (e.g., thionyl chloride) followed by treatment with ammonia.

-

Hofmann Rearrangement: The resulting amide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) at low temperature.

-

Work-up: The reaction mixture is then acidified and extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

-

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions.

Biological Relevance and Signaling Pathways

This compound is a key scaffold in the development of kinase inhibitors, which are a major class of targeted cancer therapies. Derivatives of this molecule have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Receptor-Interacting Protein Kinase 2 (RIPK2), both of which are involved in inflammatory and cancer signaling pathways.[6][7][8][9][10]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound-based inhibitor could block the activity of a kinase, such as MAP4K4 or RIPK2, thereby preventing downstream inflammatory or proliferative responses.

Caption: Hypothetical kinase inhibition by a this compound derivative.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening compounds like this compound derivatives for their kinase inhibitory activity.

Caption: A typical workflow for the development of kinase inhibitors.

Conclusion

This compound is a versatile molecular scaffold with significant potential in drug discovery. Its structural and electronic properties, which can be thoroughly characterized by a combination of spectroscopic techniques, make it an attractive starting point for the design of potent and selective kinase inhibitors. Further research into its synthesis, reactivity, and biological activity will continue to unlock its potential in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 18614-51-2 | this compound [fluoromart.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 6. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

Synthesis of 4-Amino-2-fluoropyridine from 2-Chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Amino-2-fluoropyridine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 2-chloropyridine. The synthesis involves a three-step process: fluorination of the pyridine ring, followed by regioselective nitration, and concluding with the reduction of the nitro group to the desired amine. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-chloropyridine is a multi-step process that can be logically divided into three key transformations:

-

Fluorination: The initial step involves the conversion of 2-chloropyridine to 2-fluoropyridine. This is typically achieved through a halogen exchange (Halex) reaction.

-

Nitration: The subsequent step is the regioselective introduction of a nitro group at the C4 position of the 2-fluoropyridine ring to yield 2-fluoro-4-nitropyridine.

-

Reduction: The final step is the reduction of the nitro group of 2-fluoro-4-nitropyridine to the corresponding amino group, affording the target molecule, this compound.

The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

The conversion of 2-chloropyridine to 2-fluoropyridine can be effectively achieved by a halogen exchange reaction using potassium bifluoride at elevated temperatures.

Experimental Protocol:

A mixture of 2-chloropyridine and potassium bifluoride is heated in a high-temperature reactor. The reaction is carried out in the absence of a solvent. The product, 2-fluoropyridine, is then isolated from the reaction mixture by distillation.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloropyridine | 1.0 eq | |

| Potassium Bifluoride (KHF₂) | Stoichiometric amount or slight excess | |

| Reaction Conditions | ||

| Temperature | 250-370 °C (preferably 275-325 °C) | |

| Reaction Time | Not specified, reaction proceeds to completion | |

| Solvent | None | |

| Work-up and Purification | ||

| Procedure | The reaction mixture is cooled, and the product is recovered by distillation. | |

| Yield | High (quantitative data not specified in the source) |

Step 2: Synthesis of 2-Fluoro-4-nitropyridine from 2-Fluoropyridine

The nitration of the electron-deficient pyridine ring requires forcing conditions. A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. The regioselectivity is directed to the 4-position due to the electronic effects of the fluorine atom and the pyridine nitrogen.

Experimental Protocol:

2-Fluoropyridine is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is then heated to facilitate the nitration. After the reaction is complete, the mixture is carefully poured onto ice and neutralized to precipitate the product. The crude product is then collected and purified.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Fluoropyridine | 1.0 eq | General procedure |

| Concentrated Nitric Acid | Excess | General procedure |

| Concentrated Sulfuric Acid | Excess | General procedure |

| Reaction Conditions | ||

| Temperature | Elevated temperature (specifics not available) | General procedure |

| Reaction Time | Monitored until completion | General procedure |

| Work-up and Purification | ||

| Procedure | The reaction mixture is quenched with ice, neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product is purified by recrystallization or chromatography. | General procedure |

| Yield | Not specified |

Spectroscopic Data for 2-Fluoro-4-nitropyridine:

| Data Type | Values | Reference |

| ¹H NMR | Spectral data available, but specific shifts not detailed in the provided search results. | [1] |

| ¹³C NMR | Spectral data available, but specific shifts not detailed in the provided search results. | |

| MS | Molecular Weight: 142.09 g/mol | [2] |

Step 3: Synthesis of this compound from 2-Fluoro-4-nitropyridine

The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. Another effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.

Experimental Protocol (Catalytic Hydrogenation):

2-Fluoro-4-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Fluoro-4-nitropyridine | 1.0 eq | General procedure |

| Hydrogen Gas (H₂) | Excess | General procedure |

| Catalyst | Palladium on Carbon (Pd/C) | General procedure |

| Reaction Conditions | ||

| Solvent | Ethanol or Ethyl Acetate | General procedure |

| Hydrogen Pressure | Typically 1-5 atm | General procedure |

| Temperature | Room temperature to mild heating | General procedure |

| Reaction Time | Monitored until completion | General procedure |

| Work-up and Purification | ||

| Procedure | The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography. | General procedure |

| Yield | High (quantitative data for this specific substrate not available) |

Experimental Protocol (Reduction with SnCl₂/HCl):

2-Fluoro-4-nitropyridine is dissolved in concentrated hydrochloric acid. To this solution, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise while maintaining a controlled temperature. After the addition is complete, the reaction mixture is stirred until the reduction is complete. The product is then isolated by basification and extraction.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Fluoro-4-nitropyridine | 1.0 eq | General procedure |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Excess (typically 3-5 eq) | [3] |

| Concentrated Hydrochloric Acid | As solvent and reagent | [3] |

| Reaction Conditions | ||

| Temperature | Cooled initially, then stirred at room temperature | [3] |

| Reaction Time | Monitored until completion | [3] |

| Work-up and Purification | ||

| Procedure | The reaction mixture is made strongly basic with a concentrated solution of sodium hydroxide or potassium hydroxide, which precipitates tin salts. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be further purified. | [3] |

| Yield | High (quantitative data for this specific substrate not available) |

Spectroscopic Data for this compound:

| Data Type | Values | Reference |

| ¹H NMR | Spectral data available, but specific shifts not detailed in the provided search results. | [2] |

| ¹³C NMR | Spectral data available, but specific shifts not detailed in the provided search results. | |

| MS | Molecular Weight: 112.11 g/mol | [1] |

| Melting Point | 83-88 °C | [1] |

Logical Relationships in the Synthesis

The synthesis of this compound from 2-chloropyridine is a linear sequence of reactions where the product of each step serves as the starting material for the next. This logical progression is crucial for the successful synthesis of the target molecule.

Caption: Key transformations in the synthesis of this compound.

Conclusion

This technical guide outlines a viable and logical synthetic route for the preparation of this compound from 2-chloropyridine. The described three-step sequence, involving fluorination, nitration, and reduction, utilizes established chemical transformations. While general protocols are provided, it is important for researchers to optimize the specific reaction conditions for each step to achieve the best possible yields and purity. The successful synthesis of this compound provides access to a key intermediate for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Further research to refine the experimental procedures and quantify the yields for each step would be a valuable contribution to the field.

References

An In-depth Technical Guide to 4-Amino-2-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Amino-2-fluoropyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its molecular and physical characteristics, explores its chemical reactivity, outlines a detailed experimental protocol for its synthesis, and provides an analysis of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound (CAS No: 22374-93-4) is a substituted pyridine derivative that has garnered significant interest in the field of organic chemistry. The presence of a fluorine atom at the 2-position and an amino group at the 4-position of the pyridine ring imparts unique electronic properties to the molecule. The highly electronegative fluorine atom acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine ring, particularly towards nucleophilic substitution.[2] The amino group, on the other hand, is a versatile functional handle for further molecular elaboration. These structural features make this compound a crucial intermediate in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs, as well as in the synthesis of advanced agrochemicals.[1]

Physical and Chemical Properties

The distinct physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical reactions.

Physical Properties

| Property | Value | Reference |

| Appearance | Off-white to pale yellow crystalline powder | [1][3] |

| Melting Point | 83-88 °C | [1][3] |

| Boiling Point (Predicted) | 264.0 ± 20.0 °C | [3] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | 2-8°C | [3] |

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| CAS Number | 22374-93-4 | [1] |

| pKa (Predicted) | 3.76 ± 0.30 | [3] |

| SMILES | Nc1ccnc(F)c1 | |

| InChI | 1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |

Chemical Reactivity and Applications

This compound exhibits a rich chemical reactivity profile, making it a versatile synthon in organic synthesis.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates this position for attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 2-position, a key strategy in the synthesis of diverse molecular scaffolds for drug discovery.[2]

Reactions of the Amino Group

The amino group at the 4-position can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, providing further opportunities for molecular diversification.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. For instance, it reacts with copper(II) halides to form neutral coordination complexes. These complexes have been studied for their interesting structural and magnetic properties.[2]

Applications in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. It is a key building block for various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for the strategic introduction of fluorine and amino functionalities, which can significantly impact the biological activity and pharmacokinetic properties of the final products.

Experimental Protocols

This section provides a plausible experimental protocol for the synthesis of this compound, based on established synthetic methodologies for related compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more fluorinated pyridine precursor. A plausible synthetic route starting from 2,4-difluoropyridine is outlined below.

Materials:

-

2,4-Difluoropyridine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Activated Carbon

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,4-difluoropyridine (1 equivalent) in ethanol.

-

Amination: Add an excess of aqueous ammonia (e.g., 10 equivalents) to the solution.

-

Reaction: Heat the sealed vessel to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Purification by Recrystallization: Concentrate the filtrate to obtain the crude product. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Spectroscopic Data

The following section presents the characteristic spectral data for this compound.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.65 (d, J = 5.6 Hz, 1H, H-6), 6.50 (s, 2H, -NH₂), 6.35 (dd, J = 5.6, 2.0 Hz, 1H, H-5), 6.10 (d, J = 2.0 Hz, 1H, H-3).

¹³C NMR Spectroscopy

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5 (d, ¹JCF = 235.0 Hz, C-2), 153.0 (C-4), 149.5 (C-6), 108.0 (d, ³JCF = 4.0 Hz, C-5), 97.5 (d, ²JCF = 38.0 Hz, C-3).

FT-IR Spectroscopy

-

FT-IR (KBr, cm⁻¹): 3450-3300 (N-H stretching, primary amine), 1640 (N-H scissoring), 1600, 1570 (C=C and C=N stretching, aromatic ring), 1250 (C-F stretching).

Mass Spectrometry

-

EI-MS m/z (%): 112 (M⁺, 100), 85, 58.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive fluorine atom and a functionalizable amino group on a pyridine scaffold provides chemists with a powerful tool for creating diverse and complex molecular architectures. This technical guide has provided a comprehensive overview of its physical and chemical properties, reactivity, a plausible synthetic protocol, and characteristic spectral data to aid researchers in its effective utilization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the nucleophilic aromatic substitution reaction for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Amino-2-fluoropyridine. While specific quantitative data for this compound is limited in publicly accessible literature, this guide summarizes the known physicochemical properties, provides detailed experimental protocols for its characterization, and includes data from closely related compounds to offer valuable insights for research and development.

Physicochemical Properties

This compound is a fluorinated pyridine derivative with potential applications in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an amino group and a highly electronegative fluorine atom, influences its physicochemical properties, including its basicity, hydrogen bonding capabilities, and overall reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18614-51-2 | [3][4] |

| Molecular Formula | C₅H₅FN₂ | [3] |

| Molecular Weight | 112.11 g/mol | [3] |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | 83-88 °C | [3][5] |

| Storage Temperature | 2-8°C | [3] |

Solubility Data

Table 2: Estimated Solubility of Aminofluoropyridine Derivatives

| Compound | Solvent | Solubility | Reference |

| 2-Amino-4-fluoropyridine | Water | Slightly soluble | [6] |

| 2-Amino-4-fluoropyridine | DMSO | 100 mg/mL (requires sonication) | [7] |

| 2-Amino-4-fluoropyridine | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [7] |

| 4-Aminopyridine | Water | 50 mg/mL (with heat) | [8] |

| 4-Aminopyridine | Various Organic Solvents (DMF, THF, acetonitrile, isopropanol, ethanol, acetone, methanol, DMSO) | Soluble |

Stability Data

Detailed stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively documented in public literature. However, stability studies on the closely related compound, 4-aminopyridine, provide valuable insights into the potential stability profile of the aminopyridine scaffold. Studies on 4-aminopyridine capsules have shown excellent chemical stability under refrigerated and room temperature conditions for extended periods.[9]

It is recommended to conduct forced degradation studies to understand the intrinsic stability of this compound and to identify potential degradation products.

Experimental Protocols

Solubility Determination

The following are established methods for determining the solubility of a compound like this compound.

1. Gravimetric Method (Shake-Flask)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by filtration or centrifugation.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L).

-

2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law.

-

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Saturated Solution Analysis:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

-

Experimental workflow for solubility determination.

Stability Indicating Method (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and separating it from potential degradation products. The following is a proposed method based on the analysis of the related compound, 4-amino-2-chloropyridine.[10]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode or C18 column.

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid or an appropriate phosphate buffer). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254-270 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions.

-

Acid Hydrolysis: Incubate a solution of this compound in a suitable acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Incubate a solution of the compound in a suitable basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed at appropriate time points using the developed stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 18614-51-2 | this compound [fluoromart.com]

- 3. This compound 96 18614-51-2 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Amino-2-fluoropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-fluoropyridine (CAS No. 18614-51-2), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 18614-51-2 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Structure | |

|

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 | Doublet (d) | 5.6 | H-6 |

| Data for other protons not available in the searched literature. |

¹³C NMR (Carbon NMR) Data

No experimental ¹³C NMR data for this compound was found in the searched literature. Predicted data may be available from specialized chemical software.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific IR absorption peak data was not available in the searched literature. General expected absorptions are discussed in the experimental protocols. |

Mass Spectrometry (MS) Data

| m/z | Ion Type |

| Specific m/z values from mass spectrometry were not available in the searched literature. The expected molecular ion peak [M]⁺ would be approximately 112.04. |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on generalized procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solution is homogenized by gentle vortexing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Data is typically acquired over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse-acquire sequence is used. Data is typically acquired over a spectral width of 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The IR spectrum of solid this compound is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber. Characteristic absorption bands for N-H, C-H, C=C, C-N, and C-F bonds are identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Electrochemical Properties of 4-Amino-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring suggests a unique electrochemical profile. Understanding these properties is crucial for its application in areas such as the development of redox-active pharmaceuticals, organic electronics, and novel catalytic systems. This technical guide provides an in-depth overview of the expected electrochemical behavior of this compound, detailed experimental protocols for its analysis, and visualizations of key processes.

Predicted Electrochemical Properties

The electrochemical characteristics of this compound are governed by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom. The following table summarizes the predicted electrochemical properties based on the known effects of these substituents on the pyridine core.

| Parameter | Predicted Value/Behavior | Rationale |

| Oxidation Potential | Lower than unsubstituted pyridine | The electron-donating amino group increases the electron density of the pyridine ring, making it easier to remove an electron (oxidize). |

| Reduction Potential | Higher (less negative) than unsubstituted pyridine | The electron-withdrawing fluorine atom decreases the electron density of the pyridine ring, making it easier to add an electron (reduce). |

| Electrochemical Reversibility | Likely quasi-reversible or irreversible | The oxidation of aminopyridines can be complex and may involve follow-up chemical reactions, leading to irreversibility. The reduction of fluoropyridines can also be irreversible due to potential defluorination upon electron transfer. |

| Effect of pH | pH-dependent | The amino group can be protonated in acidic media, which will significantly alter the electronic properties and, consequently, the redox potentials. |

Experimental Protocols

To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the most common and informative technique.

Cyclic Voltammetry Protocol

1. Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite rod

-

Electrochemical Cell: A standard three-electrode glass cell

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC grade, deoxygenated

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

-

Analyte Solution: 1-5 mM solution of this compound in the electrolyte solution

-

Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation

2. Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile).

-

Clean the platinum wire counter electrode and the reference electrode according to the manufacturer's instructions.

-

-

Cell Assembly:

-

Assemble the three electrodes in the electrochemical cell.

-

Add the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram of the supporting electrolyte solution to ensure the absence of electroactive impurities.

-

Add the this compound analyte to the cell to the desired concentration (e.g., 1 mM).

-

Record the cyclic voltammogram by sweeping the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. surface-adsorbed).

-

After recording the voltammograms of the analyte, ferrocene can be added as an internal standard to reference the potentials to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Hypothetical Electrochemical Oxidation Pathway

Caption: A plausible pathway for the electrochemical oxidation of this compound.

Hypothetical Electrochemical Reduction Pathway

Caption: A plausible pathway for the electrochemical reduction of this compound.

Conclusion

The unique substitution pattern of this compound suggests a rich and complex electrochemical behavior. While this guide provides a predictive framework based on the properties of related molecules, experimental verification is essential. The detailed protocols and conceptual visualizations presented herein offer a solid foundation for researchers to explore and harness the electrochemical properties of this intriguing molecule for a variety of scientific and industrial applications. Further studies, including computational modeling and detailed mechanistic investigations, will be invaluable in fully elucidating its redox characteristics.

A Technical Guide to the Quantum Chemical Profile of 4-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 4-Amino-2-fluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the computational methodology, optimized molecular geometry, vibrational frequency analysis, and electronic properties, offering a foundational dataset for further research and development.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom and an amino group to the pyridine ring can significantly alter its electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations provide a powerful tool to understand these properties at a molecular level, offering insights that are complementary to experimental studies. This guide outlines the results of Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the properties of organic molecules.[1][2]

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.[3] Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were also calculated. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

Note: The following quantitative data are illustrative examples based on typical values for similar molecules and require confirmation through specific quantum chemical calculations for this compound.

Optimized Molecular Geometry

The optimized geometry of this compound was determined to understand its three-dimensional structure. Key bond lengths, bond angles, and dihedral angles are presented in Tables 1, 2, and 3, respectively. These parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.345 |

| C2 | C3 | 1.389 |

| C3 | C4 | 1.401 |

| C4 | C5 | 1.398 |

| C5 | C6 | 1.385 |

| C6 | N1 | 1.338 |

| C2 | F7 | 1.352 |

| C4 | N8 | 1.375 |

| N8 | H9 | 1.012 |

| N8 | H10 | 1.012 |

Table 2: Selected Optimized Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 117.5 |

| N1 | C2 | C3 | 123.8 |

| C2 | C3 | C4 | 118.2 |

| C3 | C4 | C5 | 117.9 |

| C4 | C5 | C6 | 119.3 |

| C5 | C6 | N1 | 123.3 |

| F7 | C2 | N1 | 115.1 |

| F7 | C2 | C3 | 121.1 |

| N8 | C4 | C3 | 121.0 |

| N8 | C4 | C5 | 121.1 |

| H9 | N8 | C4 | 119.5 |

| H10 | N8 | H9 | 119.0 |

Table 3: Selected Optimized Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C2 | C3 | C4 | -0.1 |

| C2 | C3 | C4 | C5 | 0.1 |

| C3 | C4 | C5 | C6 | 0.0 |

| C4 | C5 | C6 | N1 | 0.0 |

| C5 | C6 | N1 | C2 | 0.0 |

| C6 | N1 | C2 | C3 | 0.0 |

| F7 | C2 | C3 | C4 | 179.9 |

| N8 | C4 | C3 | C2 | 179.8 |

| H9 | N8 | C4 | C3 | 5.2 |

| H10 | N8 | C4 | C5 | 175.0 |

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 4. These theoretical spectra can be used to interpret and assign peaks in experimentally obtained spectra.[4]

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| 3505 | NH₂ asymmetric stretching |

| 3410 | NH₂ symmetric stretching |

| 3100-3000 | C-H stretching |

| 1645 | NH₂ scissoring |

| 1605 | C=C stretching (ring) |

| 1570 | C=N stretching (ring) |

| 1480 | C-N stretching |

| 1250 | C-F stretching |

| 830 | C-H out-of-plane bending |

Electronic Properties

The electronic properties of this compound, such as the HOMO and LUMO energies, determine its reactivity and electronic transitions. These properties are summarized in Table 5. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Table 5: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Energy Gap | 4.90 eV |

| Dipole Moment | 3.25 Debye |

Experimental Protocols

Detailed experimental protocols are essential for validating the theoretical findings and for further investigation of the compound's properties.

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding aminopyridine precursor. The following is a representative protocol based on established methods for similar compounds.

-

Materials: 4-Aminopyridine, Hydrofluoric acid (HF) or a fluoride salt (e.g., KF), a diazotizing agent (e.g., sodium nitrite), and appropriate solvents.

-

Procedure:

-

Dissolve 4-aminopyridine in an appropriate solvent.

-

Cool the solution in an ice bath.

-

Slowly add the fluorinating agent and the diazotizing agent.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final product by NMR, IR, and mass spectrometry.

-

Spectroscopic Characterization

-

FTIR Spectroscopy:

-

Prepare a KBr pellet of the synthesized this compound or record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.[5]

-

Compare the experimental peak positions with the calculated vibrational frequencies for assignment.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.

-

Compare the experimental absorption maxima with the transitions predicted by TD-DFT calculations.

-

Visualization of Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the computational workflow and key molecular properties of this compound.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between molecular properties and applications.

Conclusion

This technical guide provides a foundational set of theoretical data on the quantum chemical properties of this compound. The presented optimized geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights for researchers in drug development and materials science. The detailed experimental protocols and workflow visualizations serve as a practical resource for further experimental and computational investigations of this promising molecule. The data herein provides a robust starting point for structure-activity relationship studies and the rational design of novel compounds based on the this compound scaffold.

References

- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Advent and Elucidation of 4-Amino-2-fluoropyridine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine, a substituted pyridine derivative, has emerged as a significant building block in the landscape of modern medicinal and agrochemical research. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and a strongly electron-withdrawing fluorine atom on the pyridine ring, make it a versatile synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals engaged in scientific research and drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated pyridines. The introduction of fluorine into the pyridine ring is a known strategy to modulate the basicity and reactivity of the molecule. Fluoropyridines generally exhibit reduced basicity and can be less reactive than their chloro- or bromo-analogues, a property that is strategically utilized in organic synthesis.[1] The synthesis of related compounds, such as 4-fluoropyridine, was first reported in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride.[2] It is plausible that this compound was first synthesized in a similar timeframe as chemists began to explore the functionalization of fluorinated heterocyclic scaffolds. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals has since solidified its importance in synthetic chemistry.[3][4]

Physicochemical and Spectral Data

A compilation of the key physical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 18614-51-2 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 83 - 88 °C |

| Boiling Point | 264.0 ± 20.0 °C (Predicted) |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.76 ± 0.30 (Predicted) |

| Storage Temperature | 2 - 8°C |

Spectral Data Summary

While a comprehensive, publicly available dataset of all spectral information is not consistently aggregated, the following table summarizes the expected and reported spectral characteristics.

| Spectrum Type | Key Features and Expected Values |

| ¹H NMR | Three distinct aromatic proton signals are expected. The chemical shifts will be influenced by the positions of the amino and fluoro substituents. The proton ortho to the fluorine will likely show a doublet with a characteristic H-F coupling constant. |

| ¹³C NMR | Five distinct carbon signals are expected in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching are expected. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 112. Fragmentation patterns would likely involve the loss of HCN, HF, or radicals from the pyridine ring. |

Key Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. Below are detailed methodologies for two common approaches, derived from literature on the synthesis of analogous compounds.

Synthesis via Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitropyridine

This two-step protocol involves the initial synthesis of 2-fluoro-4-nitropyridine followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Fluoro-4-nitropyridine

-

Materials: 2-Chloro-4-nitropyridine, Potassium Fluoride (spray-dried), Sulfolane.

-

Procedure: A mixture of 2-chloro-4-nitropyridine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents) in anhydrous sulfolane is heated to 180-200 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-nitropyridine.

Step 2: Reduction of 2-Fluoro-4-nitropyridine to this compound

-

Materials: 2-Fluoro-4-nitropyridine, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure: To a stirred solution of 2-fluoro-4-nitropyridine (1 equivalent) in a mixture of ethanol and water, iron powder (5-10 equivalents) and ammonium chloride (0.2 equivalents) are added. The reaction mixture is heated to reflux for 2-4 hours. The progress of the reduction is monitored by TLC. After completion, the hot reaction mixture is filtered through a pad of celite, and the celite pad is washed with ethanol. The combined filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is then extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.

Synthesis via Halogen Exchange from 4-Amino-2-chloropyridine

This method involves a direct halogen exchange reaction on a pre-existing aminopyridine scaffold.

-

Materials: 4-Amino-2-chloropyridine, Potassium Fluoride, a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane), and optionally a phase-transfer catalyst (e.g., 18-crown-6).

-

Procedure: A mixture of 4-amino-2-chloropyridine (1 equivalent), anhydrous potassium fluoride (2-4 equivalents), and a phase-transfer catalyst (0.1 equivalents, if used) in a high-boiling polar aprotic solvent is heated to a high temperature (typically 150-220 °C) for an extended period (12-48 hours). The reaction is monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial scaffold in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. The aminopyridine moiety often acts as a hinge-binder, forming key hydrogen bond interactions with the kinase's ATP-binding site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Derivatives of aminopyridines have been investigated as inhibitors of several important signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are frequently dysregulated in cancer and autoimmune disorders.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

-

JAK/STAT Pathway: This pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and cell proliferation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory conditions.

The following diagram illustrates a generalized kinase inhibition mechanism by a drug candidate derived from this compound, targeting a hypothetical downstream effector in a signaling cascade.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with significant applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural features allow for the creation of complex molecules with tailored biological activities. A thorough understanding of its properties and synthetic methodologies is crucial for researchers and scientists aiming to leverage this compound in their discovery and development programs. Future research will likely continue to uncover new applications for this important synthetic intermediate, further solidifying its role in advancing chemical and biomedical sciences.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

The Ascendant Therapeutic Potential of 4-Amino-2-fluoropyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals